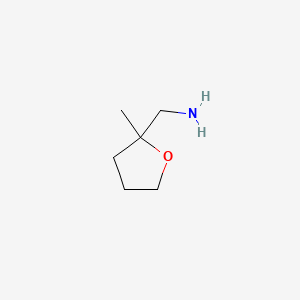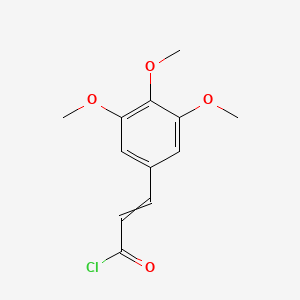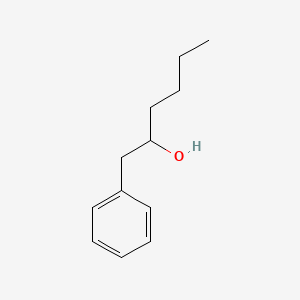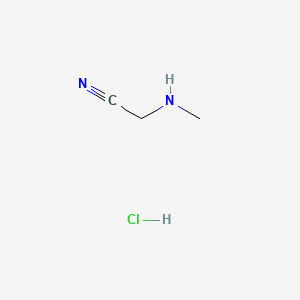
4,4,4-Trifluoro-1-butanol
Overview
Description
4,4,4-Trifluoro-1-butanol (TFB) is a chemical compound that is widely used as a reagent in organic synthesis as well as a solvent for pharmaceutical and industrial processes. It is a colorless, volatile liquid with a sweet, fruity odor. TFB has a low boiling point and is highly flammable, making it a useful reagent for many laboratory experiments. It is also known as trifluorobutanol, trifluorobutanolide, and trifluorobutyl alcohol.
Scientific Research Applications
Conformational Analysis
4,4,4-Trifluoro-1-butanol has been extensively studied for its conformational properties. A study by Lu et al. (2020) explored its rotational spectrum and identified 27 possible geometries. This research is significant for understanding the conformational flexibility of fluorine-containing aliphatic alcohols, which are crucial in solvents for peptides, proteins, and certain chemical reactions.
Synthesis of Enantiomerically Pure Derivatives
Gautschi et al. (1994) focused on synthesizing enantiomerically pure derivatives of 4,4,4-Trifluoro-3-hydroxy-butanoic Acid from this compound Gautschi, Schweizer, & Seebach, 1994. These derivatives are vital for various chemical syntheses, emphasizing the importance of this compound in the production of specialized chemical compounds.
Reactions with Enamines and Imines
Funabiki et al. (2011) demonstrated the synthesis of 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones by reacting this compound derivatives with enamines and imines Funabiki et al., 2011. This research contributes to the field of organic chemistry, particularly in the synthesis of complex organic molecules.
Antimicrobial Activity
Kawase et al. (2001) studied the antimicrobial effects of trifluoromethyl ketones, including derivatives of this compound. This research found significant antibacterial activity against certain Gram-positive bacteria, highlighting the potential use of this compound derivatives in antimicrobial applications Kawase et al., 2001.
Proton Transfer in Alcoholic Solvents
Research by Das et al. (1993) explored the proton-transfer processes of certain molecules in the presence of alcoholic solvents, including this compound Das, Mitra, & Mukherjee, 1993. This study provides insight into the role of fluorinated alcohols in facilitating proton transfer, which is essential in many chemical reactions.
Mechanism of Action
Safety and Hazards
4,4,4-Trifluoro-1-butanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Future Directions
The complex conformational panorama of binary 4,4,4-trifluoro-1-butanol aggregates was investigated using chirped-pulse Fourier transform microwave spectroscopy . This research highlights the role of dispersion interactions in preferentially stabilizing the global minimum of the this compound dimer . This could lead to further studies on the conformational flexibility of this compound and its applications in various fields.
properties
IUPAC Name |
4,4,4-trifluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRFUGHXKNNIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196714 | |
| Record name | 4,4,4-Trifluorobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
461-18-7 | |
| Record name | 4,4,4-Trifluoro-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluorobutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,4-Trifluorobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















